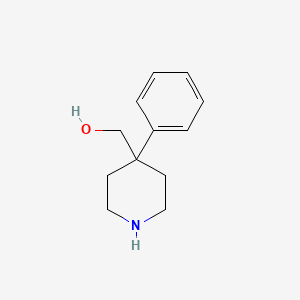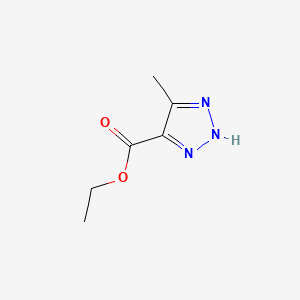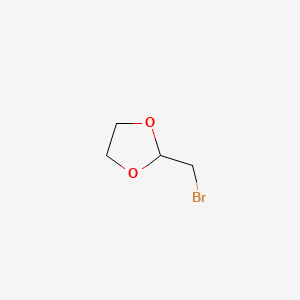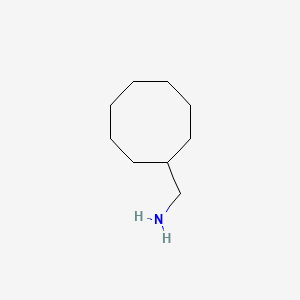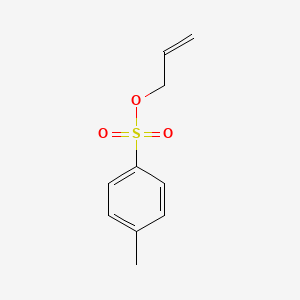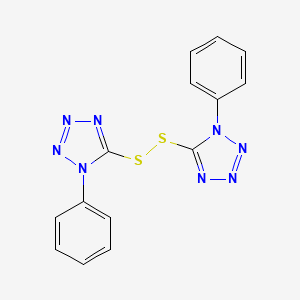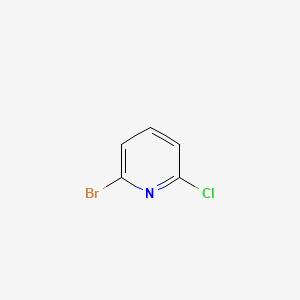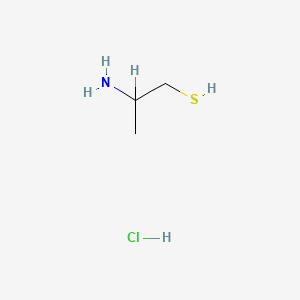
2-Amino-1-propanethiol hydrochloride
Übersicht
Beschreibung
2-Amino-1-propanethiol hydrochloride, commonly known as 2-APTH, is a colorless, odorless, and water-soluble compound with a molecular weight of 144.6 g/mol. It is an important chemical intermediate used in the synthesis of various organic compounds. 2-APTH is also used as a reagent in the pharmaceutical and biotechnology industries, as well as in the production of polymers and in the preparation of dyes and pigments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Microwave-Assisted Synthesis : This compound is used in microwave-assisted synthesis of oxazolines and thiazolines. A study demonstrated its application in producing 2-substituted thiazolines with high yields under mild conditions and short reaction times (Katritzky et al., 2004).
- Oxidation Studies : It's involved in the study of oxidative cleavage by 2,6-dichlorophenolindophenol in methanol-water medium, contributing to understanding the kinetics and mechanisms of such reactions (Pandey et al., 1982).
- Antiradiation Drug Testing : Derivatives of 2-aminoethanethiol hydrobromide, a related compound, have been prepared for testing as antiradiation drugs, using 2-aminoethanethiol hydrochloride in the process (Johnston & Gallagher, 1961).
Material Science and Chemistry
- Mercury Thiolate Studies : This compound is utilized in the study of mercury thiolates, where its reaction with HgI2 in water yielded distinct molecular structures, contributing to inorganic chemistry and material science (Bharara et al., 2006).
- Crystallography : In another study, it was used in a solid-state study to understand the formation of heteroleptic Hg(II)-thiolates, providing insights into crystal structures (Bharara et al., 2005).
Biochemistry and Pharmacology
- Immunosuppressant Research : It's a key component in the synthesis of FTY720, an immunosuppressant and sphingosine-1-phosphate receptor agonist used in organ transplantation and autoimmune disorders (Xu Yun-gen, 2008).
Biochemische Analyse
Biochemical Properties
2-Amino-1-propanethiol hydrochloride plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers on metal surfaces . It interacts with enzymes, proteins, and other biomolecules through its thiol and amine groups. The thiol group can form disulfide bonds with cysteine residues in proteins, while the amine group can participate in hydrogen bonding and electrostatic interactions . These interactions are crucial for the compound’s role in biochemical processes, such as enzyme inhibition and protein stabilization.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to form disulfide bonds and interact with proteins can impact cellular redox states and protein function. Additionally, its interactions with cell surface receptors and transporters can alter cell signaling and metabolic pathways, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . The amine group can participate in hydrogen bonding and electrostatic interactions, affecting protein structure and function. These interactions can result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and protein activity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity . At high doses, it can lead to adverse effects, such as oxidative stress and cellular damage. These threshold effects are important for determining the safe and effective use of the compound in biochemical and pharmacological studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels The compound can be metabolized by enzymes such as thiolases and aminotransferases, leading to the formation of metabolites that participate in cellular processes
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. These interactions are important for understanding the compound’s localization and its effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, where it can exert its biochemical effects . The compound can be targeted to specific organelles through post-translational modifications and targeting signals. These localization patterns are important for understanding the compound’s activity and function within cells.
Eigenschaften
IUPAC Name |
2-aminopropane-1-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NS.ClH/c1-3(4)2-5;/h3,5H,2,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDQCFHYSGLOKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90961691 | |
| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4145-98-6 | |
| Record name | 1-Propanethiol, 2-amino-, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4145-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanethiol, 2-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004145986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminopropane-1-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90961691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


